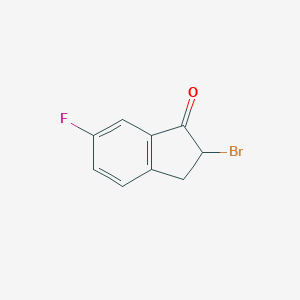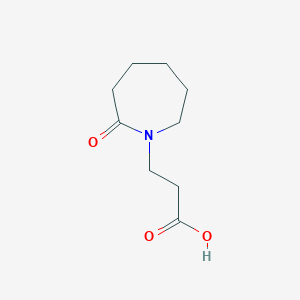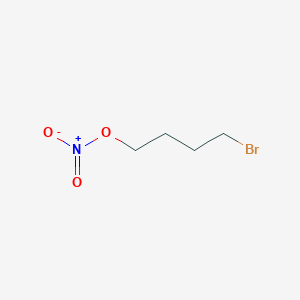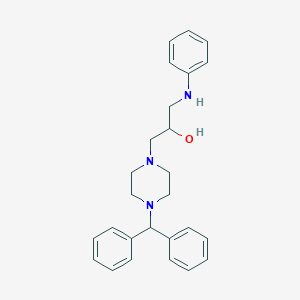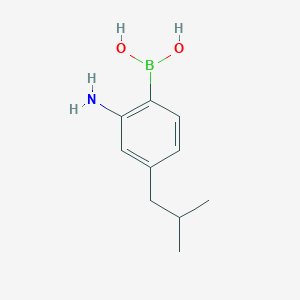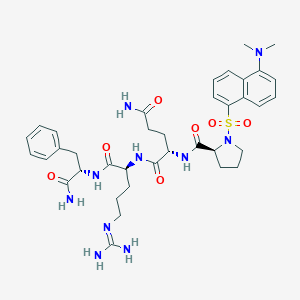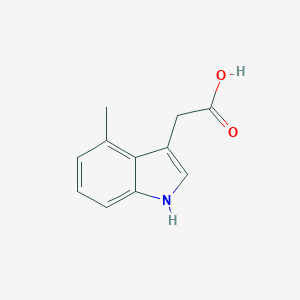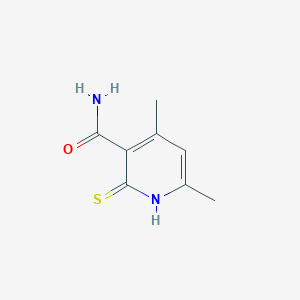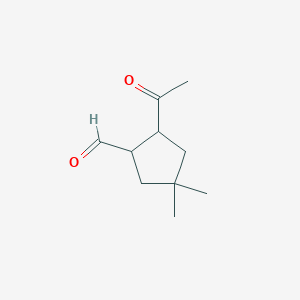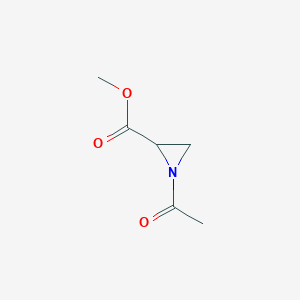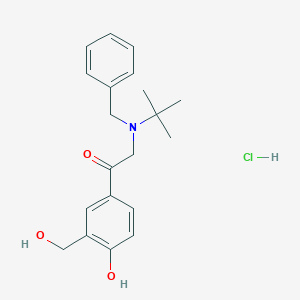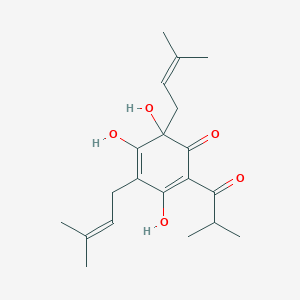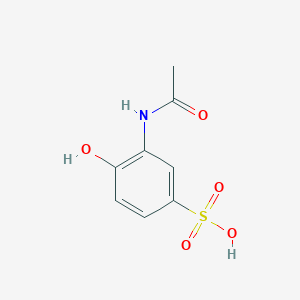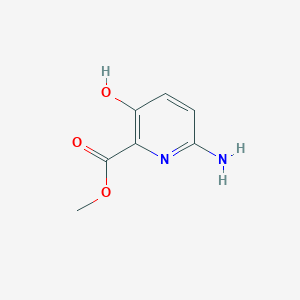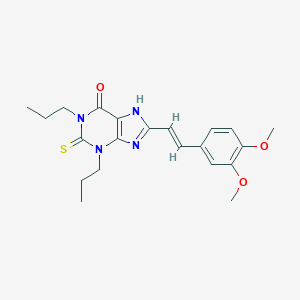
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine, also known as DMPX, is a potent and selective antagonist of adenosine receptors. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. DMPX has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine exerts its pharmacological effects by selectively blocking the adenosine receptors, which are G protein-coupled receptors that mediate the effects of adenosine. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. By blocking the adenosine receptors, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Effets Biochimiques Et Physiologiques
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to have a number of biochemical and physiological effects in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of adenosine receptors, which makes it a useful tool for studying the role of adenosine in various disease conditions. Another advantage is that it has been extensively studied in preclinical models, which provides a strong scientific basis for its potential therapeutic applications. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine. One direction is to further elucidate its mechanism of action and downstream signaling pathways in various disease conditions. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use, including improving its oral bioavailability and reducing its potential for off-target effects. Additionally, future research could explore the potential of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine in combination with other therapeutic agents for synergistic effects in treating various disease conditions.
Méthodes De Synthèse
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine can be synthesized using a multi-step process that involves the reaction of 2-thioxanthone with 3,4-dimethoxybenzaldehyde, followed by the addition of propylamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
Propriétés
Numéro CAS |
155814-29-2 |
|---|---|
Nom du produit |
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine |
Formule moléculaire |
C21H26N4O3S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)29)22-17(23-19)10-8-14-7-9-15(27-3)16(13-14)28-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
Clé InChI |
UBTCNLGIOUVSQV-CSKARUKUSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Synonymes |
1H-Purin-6-one, 1,2,3,7-tetrahydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)- 1,3-dipropyl-2-thioxo-,(E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



